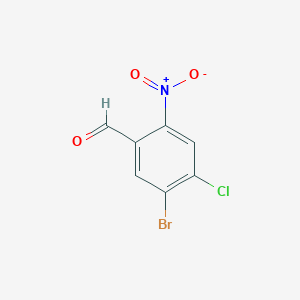

5-Bromo-4-chloro-2-nitrobenzaldehyde

Description

Contextualization within Halogenated Nitrobenzaldehydes and Aromatic Chemistry

Halogenated nitrobenzaldehydes are a class of organic compounds characterized by a benzaldehyde (B42025) core substituted with one or more halogen atoms and at least one nitro group. In the realm of aromatic chemistry, the interplay of these functional groups significantly influences the compound's electronic properties and reactivity. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the aldehyde's carbonyl carbon. Similarly, the halogen substituents (bromo and chloro) are also electron-withdrawing via induction, further modifying the reactivity of the molecule.

The specific positioning of these substituents on the benzene (B151609) ring in 5-bromo-4-chloro-2-nitrobenzaldehyde—with the nitro group ortho to the aldehyde, and the halogens meta and para to it—creates a distinct pattern of reactivity. This arrangement is crucial for directing subsequent chemical transformations, allowing for regioselective synthesis of complex derivatives. The study of such compounds is fundamental to understanding the principles of electrophilic and nucleophilic aromatic substitution reactions. libretexts.orgstudymind.co.uk

Significance of this compound as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile intermediate in multi-step organic synthesis. The aldehyde functional group can readily participate in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations. The presence of the nitro and halogen groups provides additional sites for chemical modification. For instance, the nitro group can be reduced to an amino group, which can then be further derivatized, while the halogen atoms can be involved in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. ontosight.ai

This versatility makes it a valuable precursor in the synthesis of heterocyclic compounds like benzimidazoles and indoles, which are common scaffolds in many biologically active molecules. A notable application is its use as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used in the management of type 2 diabetes. The compound's ability to serve as a scaffold for building complex molecular architectures underscores its importance in drug discovery and development.

Overview of Research Domains Pertaining to Halogenated Nitrobenzaldehydes

The broader class of halogenated nitrobenzaldehydes finds applications across several domains of chemical research and industry. Their utility stems from their capacity to act as building blocks for a wide range of functional molecules.

Key research areas include:

Pharmaceutical Synthesis : These compounds are crucial intermediates in the preparation of various active pharmaceutical ingredients (APIs). Derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents. The halogen atoms can often enhance the biological activity and metabolic stability of drug molecules. nih.gov

Agrochemicals : Halogenated aromatic compounds are prevalent in the agrochemical industry. Halogenated nitrobenzaldehydes can serve as precursors for the synthesis of herbicides, insecticides, and fungicides. innospk.com

Dyes and Pigments : The chromophoric properties of the nitro-aromatic system mean that these compounds can be used as intermediates in the synthesis of dyes and pigments. wiserpub.com

Materials Science : In polymer chemistry, these compounds can be used to synthesize novel polymers with specific properties, incorporating functional groups that enhance thermal stability or other material characteristics. wiserpub.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 202808-22-8 |

| Molecular Formula | C₇H₃BrClNO₃ |

| Molecular Weight | 264.46 g/mol |

| Appearance | Powder/Crystal |

| Purity | Typically ≥97% |

Applications of Halogenated Nitrobenzaldehydes in Research

| Research Domain | Description of Application |

| Pharmaceutical Synthesis | Key intermediates for synthesizing complex drug molecules, including SGLT2 inhibitors, and for developing potential antimicrobial and anti-inflammatory agents. |

| Organic Synthesis | Versatile building blocks used in nucleophilic substitutions, coupling reactions, and the formation of heterocyclic compounds like benzimidazoles and indoles. ontosight.ai |

| Agrochemicals | Used as precursors in the manufacturing of pesticides and other crop protection chemicals. innospk.com |

| Dyes and Materials | Serve as starting materials for the synthesis of dyes, pigments, and specialized polymers. wiserpub.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKLHDTWONABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Development for 5 Bromo 4 Chloro 2 Nitrobenzaldehyde

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Bromo-4-chloro-2-nitrobenzaldehyde, the primary disconnections involve the functional groups attached to the aromatic ring.

The key strategic disconnections are:

C-CHO bond: The aldehyde group can be formed from a methyl group via oxidation. This suggests that 5-bromo-4-chloro-2-nitrotoluene is a key intermediate. This is a common and effective strategy as the methyl group is an ortho-, para-director, which can be useful in earlier steps of the synthesis.

C-NO2 bond: The nitro group is typically introduced via electrophilic nitration. Its position relative to the other substituents is critical and depends on the directing effects of the groups already present on the ring.

C-Br and C-Cl bonds: The halogen atoms are introduced through electrophilic halogenation (bromination and chlorination). The order of these additions, in conjunction with nitration and the starting material, dictates the final regiochemistry.

Based on this analysis, a plausible forward synthesis starts with a substituted toluene, followed by a sequence of nitration and halogenation reactions, and concludes with the oxidation of the methyl group to an aldehyde. A common precursor identified through this analysis is 4-chloro-2-nitrotoluene or a related substituted benzene (B151609).

Conventional Synthetic Routes and Precursor Utilization

The conventional synthesis of this compound is a multi-step process that relies on fundamental reactions in aromatic chemistry.

Multi-Step Synthesis from Substituted Benzenes

A prevalent synthetic route begins with a less complex, substituted benzene and sequentially introduces the required functional groups. A logical and commonly employed starting material is 4-chlorotoluene . The synthesis proceeds by leveraging the directing effects of the methyl and chloro substituents to install the nitro and bromo groups in the correct positions.

The general sequence is as follows:

Nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene.

Bromination of 4-chloro-2-nitrotoluene to yield 5-bromo-4-chloro-2-nitrotoluene.

Oxidation of the methyl group of 5-bromo-4-chloro-2-nitrotoluene to produce the final product, this compound.

This pathway is efficient because the directing effects of the substituents align to favor the desired isomers at each step.

Regioselective Halogenation (Bromination and Chlorination) Strategies

Regioselectivity is paramount in the synthesis of polysubstituted benzenes. libretexts.orglibretexts.org In the context of this compound, the key halogenation step is the bromination of 4-chloro-2-nitrotoluene.

Existing Substituents' Directing Effects:

The methyl group (-CH3) is an activating, ortho-, para-director.

The chloro group (-Cl) is a deactivating, ortho-, para-director. libretexts.org

The nitro group (-NO2) is a strongly deactivating, meta-director. libretexts.org

In the intermediate 4-chloro-2-nitrotoluene , the positions open for substitution are C3, C5, and C6. The powerful activating effect of the methyl group directs incoming electrophiles (like Br+) to its ortho (C3) and para (C5) positions. The chloro group also directs to its ortho (C3, C5) and para (C6) positions. The nitro group directs to its meta (C3, C5) positions. The convergence of these directing effects strongly favors substitution at the C5 position, leading to the desired product, 5-bromo-4-chloro-2-nitrotoluene . Conventional brominating agents like molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3) are typically used. libretexts.orglibretexts.org

Introduction of the Nitro Group via Nitration Techniques

The introduction of the nitro group is an early and crucial step in the synthesis. Starting from 4-chlorotoluene, the nitration is directed by the existing methyl and chloro groups. Both are ortho-, para-directors. The methyl group is activating, while the chloro group is deactivating. The stronger activating methyl group primarily controls the position of nitration.

The nitration of 4-chlorotoluene yields a mixture of isomers, but the major product is 4-chloro-2-nitrotoluene . This is because the position ortho to the methyl group (C2) is sterically less hindered than the position ortho to the chloro group (C3). Standard nitrating conditions, a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), are used for this electrophilic aromatic substitution. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+).

| Reaction Step | Reagents | Conditions | Primary Product |

| Nitration | HNO3, H2SO4 | Controlled temperature | 4-chloro-2-nitrotoluene |

| Bromination | Br2, FeBr3 | Solvent (e.g., CH2Cl2) | 5-bromo-4-chloro-2-nitrotoluene |

Formation of the Aldehyde Functionality

The final step in the conventional pathway is the conversion of the methyl group of 5-bromo-4-chloro-2-nitrotoluene into an aldehyde. This transformation is a critical oxidation reaction.

One established method involves the use of chromium trioxide (CrO3) in acetic anhydride. chemicalbook.com This reaction proceeds through an intermediate diacetate, which is then hydrolyzed to yield the aldehyde.

Step-by-step process:

Diacetate Formation: 5-bromo-4-chloro-2-nitrotoluene is treated with chromium trioxide and acetic anhydride. The reaction is typically performed at a low temperature (e.g., 0-10°C). chemicalbook.com

Hydrolysis: The resulting gem-diacetate intermediate is isolated and then hydrolyzed using an acidic solution (e.g., a mixture of hydrochloric acid, water, and ethanol) under reflux conditions to give this compound. chemicalbook.com

An alternative, milder method for this oxidation is the use of manganese (IV) oxide (MnO2) in a solvent like dichloromethane, which can directly convert the benzylic methyl group to the aldehyde.

| Oxidation Method | Reagents | Key Steps | Typical Yield |

| Chromium Trioxide | 1. CrO3, Acetic Anhydride2. HCl, H2O, Ethanol (B145695) | Formation of diacetate intermediate, followed by acidic hydrolysis. | ~45% (two steps) chemicalbook.com |

| Manganese (IV) Oxide | MnO2, Dichloromethane | Direct oxidation of the corresponding benzyl alcohol. | ~78% (from alcohol) |

Novel and Optimized Synthetic Approaches

While the conventional routes are reliable, research continues to explore more efficient, safer, and environmentally friendly synthetic methods. Novel approaches often focus on improving yields, reducing the number of steps, or utilizing less hazardous reagents.

For the nitration step, alternatives to the traditional mixed-acid system include using dinitrogen pentoxide (N2O5) in an inert solvent, which can offer milder reaction conditions and cleaner reactions. nih.gov For halogenation, newer reagents have been developed that provide high regioselectivity under mild conditions, which can be advantageous when dealing with complex, multi-functionalized molecules. tcichemicals.com

In the aldehyde formation step, catalytic methods are being explored to replace stoichiometric and often toxic heavy metal oxidants like chromium. These newer methods aim for higher efficiency and a better environmental profile, although specific applications to 5-bromo-4-chloro-2-nitrotoluene may still be in development.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium catalysis could be envisioned for the introduction of the bromo or chloro substituents onto a pre-functionalized nitrobenzaldehyde core.

One potential approach involves the C-H activation and subsequent halogenation of a suitable benzaldehyde (B42025) derivative. Research has demonstrated the utility of transient directing groups in palladium-catalyzed ortho-halogenation of benzaldehydes. This strategy employs a temporary directing group to guide the palladium catalyst to a specific C-H bond, enabling regioselective halogenation. While a direct application to this compound has not been reported, this methodology offers a promising avenue for future exploration.

The following table outlines a hypothetical palladium-catalyzed C-H bromination based on known methodologies for similar substrates:

| Entry | Starting Material | Catalyst | Ligand | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Chloro-2-nitrobenzaldehyde | Pd(OAc)₂ | Acetyl-protected amino acid | NBS | Dichloroethane | 100 | Not Reported |

| 2 | 4-Chloro-2-nitrobenzaldehyde | Pd(TFA)₂ | Mono-N-protected amino acid | N-Bromosuccinimide | Hexafluoroisopropanol | 80 | Not Reported |

NBS: N-Bromosuccinimide; OAc: Acetate; TFA: Trifluoroacetate. Data is hypothetical and based on related transformations.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. The synthesis of this compound could potentially be achieved through a one-pot nitration and halogenation sequence starting from a simpler benzaldehyde derivative.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, green chemistry principles can be applied by utilizing safer solvents, developing catalytic methods to replace stoichiometric reagents, and improving atom economy.

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. oup.com For the nitration and halogenation steps, solid acid catalysts or supported metal catalysts could be explored as alternatives to traditional corrosive and hazardous reagents like fuming nitric acid and elemental bromine. Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids would significantly reduce the environmental impact of the synthesis. oup.com

Reaction Condition Optimization for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts.

Solvent Effects on Reaction Kinetics and Product Distribution

The choice of solvent can have a profound impact on the rate and outcome of aromatic substitution reactions. In the nitration of chlorobenzaldehydes, polar aprotic solvents can influence the solubility of the reagents and intermediates, thereby affecting the reaction kinetics. For halogenation reactions, the solvent polarity can affect the stability of charged intermediates and transition states, which in turn influences the regioselectivity of the reaction. A systematic screening of solvents with varying polarities and coordinating abilities would be necessary to identify the optimal medium for the synthesis of this compound.

Temperature and Pressure Regimes in Reaction Control

Temperature is a critical parameter in controlling the regioselectivity of electrophilic aromatic substitution reactions. In many cases, lower temperatures favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. For the nitration of 4-chlorobenzaldehyde, maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts. Similarly, in bromination reactions, temperature control can be used to influence the position of the incoming bromo substituent. The effect of pressure is generally less pronounced in these types of reactions unless gaseous reagents are involved.

Catalytic Systems for Specific Transformations

The development of highly selective and active catalytic systems is paramount for the efficient synthesis of complex molecules like this compound. For the halogenation step, various catalytic systems could be employed. Lewis acid catalysts are commonly used to activate the halogenating agent, while enzymatic halogenation offers a green and highly selective alternative. nih.gov The choice of catalyst will depend on the specific substrate and the desired regiochemical outcome.

The following table provides a hypothetical overview of catalytic systems that could be explored for the bromination of 4-chloro-2-nitrobenzaldehyde:

| Entry | Catalyst | Brominating Agent | Solvent | Temperature (°C) | Selectivity (desired isomer) |

| 1 | FeBr₃ | Br₂ | Dichloromethane | 25 | Not Reported |

| 2 | Zeolite H-beta | NBS | Acetonitrile | 80 | Not Reported |

| 3 | Flavin-dependent halogenase | NaBr, H₂O₂ | Buffer | 30 | Potentially High |

Data is hypothetical and based on general principles of aromatic halogenation.

Purification and Isolation Techniques for Chemical Synthesis

The effective purification and isolation of this compound from crude reaction mixtures are critical for obtaining a product with the high degree of purity required for its subsequent applications in organic synthesis. The choice of purification methodology is dictated by the physical properties of the target compound and the nature of the impurities present, which typically include starting materials, reagents, and isomeric byproducts. Standard laboratory techniques such as recrystallization, column chromatography, and distillation are commonly employed for the purification of substituted nitrobenzaldehydes.

Recrystallization is a primary technique for purifying solid organic compounds like this compound. The method relies on the differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.

For halogenated nitrobenzaldehydes, a range of solvents can be utilized. The selection of an appropriate solvent is crucial for achieving high recovery and purity. While specific solvent systems for this compound are not extensively documented, purification methods for analogous compounds provide valuable guidance. For instance, the purification of 2-chloro-5-nitrobenzaldehyde has been achieved by recrystallization from dilute ethanol or chloroform/ligroin mixtures google.com. Similarly, related compounds have been purified using solvents like dichloromethane or ethanol. For o-nitrobenzaldehydes, a combination of toluene and petroleum ether has been used to precipitate the pure material. orgsyn.org The process typically involves dissolving the crude solid in a minimum amount of hot solvent, followed by hot filtration to remove insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration.

| Solvent/Solvent System | Applicability for Related Compounds | Rationale |

|---|---|---|

| Ethanol | 2-chloro-5-nitrobenzaldehyde google.com | Good solubility at high temperatures and lower solubility at room temperature. |

| Dichloromethane/Ethanol | Halogenated benzaldehydes | A polar aprotic/protic mixture that can be effective for a range of polarities. |

| Toluene/Petroleum Ether | o-Nitrobenzaldehyde orgsyn.org | The compound is dissolved in a good solvent (toluene) and precipitated by adding a poor solvent (petroleum ether). |

| Dilute Acetic Acid | 2-chloro-5-nitrobenzaldehyde google.com | Useful for compounds stable in acidic conditions. |

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities. This method involves passing a solution of the crude product through a column packed with a solid adsorbent, typically silica gel. A solvent system (mobile phase or eluent) is used to move the components through the column at different rates depending on their affinity for the stationary phase.

For compounds like substituted benzaldehydes, a common stationary phase is silica gel. The mobile phase is often a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. For a structurally similar compound, 5-Bromo-4-chloro-2-fluorobenzaldehyde, purification is typically achieved via column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient. High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical assessment of purity and for preparative separation of nitrobenzaldehyde isomers, often using a C18 stationary phase with a buffered mobile phase like dipotassium hydrogen phosphate and methanol. google.com

| Technique | Stationary Phase | Mobile Phase/Eluent | Compound Class |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Halogenated benzaldehydes |

| HPLC | C18 and 5-fluorophenyl mixed bonded silica gel | Dipotassium hydrogen phosphate-methanol-organic base | Nitrobenzaldehyde isomers google.com |

Distillation is a suitable purification method for thermally stable liquid compounds or solids with relatively low melting points. Given that many substituted nitrobenzaldehydes are solids at room temperature, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. orgsyn.org For mixtures of nitrobenzaldehyde isomers, direct distillation can be challenging due to the high temperatures required, which may lead to decomposition. google.com However, this risk can be mitigated by using stabilizers during the process. google.com

Another purification strategy involves the formation of a derivative, such as a bisulfite addition compound. Aldehydes react with sodium bisulfite to form water-soluble adducts, which can be separated from water-insoluble impurities by extraction. The aldehyde can then be regenerated by treatment with a base or acid. researchgate.net This method is particularly useful for removing non-aldehydic impurities.

Washing the crude product with a mild basic solution, such as 10% sodium carbonate, can effectively remove acidic impurities like benzoic acid derivatives that may have formed through oxidation of the aldehyde group. sciencemadness.org

| Property | Value | Source |

|---|---|---|

| CAS Number | 202808-22-8 | sigmaaldrich.com |

| Molecular Formula | C₇H₃BrClNO₃ | fluorochem.co.uk |

| Molecular Weight | 264.46 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloro 2 Nitrobenzaldehyde

Reactivity Involving the Halogen Substituents (Bromine and Chlorine)

The presence of two different halogen atoms on the aromatic ring, bromine at position 5 and chlorine at position 4, offers potential for selective functionalization through reactions that target the carbon-halogen bonds.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by strong electron-withdrawing groups. In 5-bromo-4-chloro-2-nitrobenzaldehyde, the nitro group at the C-2 position strongly activates the ring towards nucleophilic attack. This activation is most pronounced at the ortho (C-1, C-3) and para (C-5) positions relative to the nitro group.

However, for SNAr to occur, the leaving group (halogen) must be at an activated position. In this molecule:

The chlorine atom at C-4 is para to the activating nitro group at C-2.

The bromine atom at C-5 is meta to the nitro group.

Due to this positional arrangement, the C-4 position is significantly more activated towards nucleophilic attack than the C-5 position. Therefore, it is predicted that SNAr reactions will occur selectively at the C-4 position, leading to the displacement of the chloride ion by a nucleophile. Common nucleophiles for this reaction include amines, alkoxides, and thiolates.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions, which are commonly catalyzed by palladium complexes, is highly dependent on the identity of the halogen. The general order of reactivity for oxidative addition to the palladium(0) catalyst is I > Br > Cl > F.

In this compound, the C-Br bond is significantly more reactive than the C-Cl bond in typical cross-coupling conditions. This difference in reactivity allows for regioselective functionalization. It is expected that reactions like the Suzuki, Heck, and Sonogashira couplings would proceed preferentially at the C-5 position, leaving the C-4 chloro substituent intact. This allows for the sequential introduction of different groups, with the C-Br bond reacting first under milder conditions, and the C-Cl bond potentially reacting under more forcing conditions.

Table 1: General Reactivity Trend of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Ar-I | Highest | Mild (often room temperature) |

| Ar-Br | Intermediate | Mild to moderate (room temperature to ~100 °C) |

| Ar-Cl | Lowest | Forcing (higher temperatures, specialized ligands) |

Reactivity of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amino group (-NH2), yielding 2-amino-5-bromo-4-chlorobenzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as quinazolines and benzodiazepines.

A variety of reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C.

Care must be taken to choose conditions that are chemoselective for the nitro group, avoiding the reduction of the aldehyde or hydrogenolysis of the carbon-halogen bonds. Metal-acid systems are often preferred for their high chemoselectivity in this regard.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-R). The withdrawal of electron density is most pronounced at the ortho and para positions.

Conversely, this strong electron-withdrawing effect is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), as discussed in section 3.2.1. By stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, the nitro group facilitates the displacement of leaving groups located at the ortho and para positions. Furthermore, the electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to attack by nucleophiles.

Studies on Regioselectivity and Stereoselectivity in Derivatization

The arrangement of substituents on the this compound ring allows for highly regioselective derivatization based on the choice of reaction type.

For Nucleophilic Aromatic Substitution (SNAr): The reaction is predicted to occur exclusively at the C-4 position . The chlorine atom at this position is activated by the para-nitro group, making it a much better leaving group in an SNAr context than the bromine atom at the meta-position (C-5).

For Metal-Catalyzed Cross-Coupling: The reaction is predicted to occur preferentially at the C-5 position . The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle directs the coupling to this site.

This predictable, divergent reactivity makes this compound a valuable intermediate, allowing for the selective and sequential introduction of different substituents at the C-4 and C-5 positions.

Stereoselectivity is generally not a primary consideration for reactions occurring directly on the aromatic ring, as it is planar. However, stereoselectivity could become relevant in subsequent reactions involving substituents that are introduced onto the ring, particularly if chiral centers are formed.

Table 2: Summary of Predicted Regioselectivity

| Reaction Type | Predicted Site of Reaction | Reason |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-4 (Chloro) | Electronic activation by para-nitro group |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | C-5 (Bromo) | Higher intrinsic reactivity of C-Br bond over C-Cl bond |

Mechanistic Pathways and Kinetic Analysis of Key Reactions

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the aldehyde, the nitro group, and the halogen substituents on the aromatic ring. While specific mechanistic and kinetic studies on this particular molecule are not extensively available in the current body of scientific literature, a comprehensive understanding of its reactivity can be inferred from the well-established principles of physical organic chemistry and studies on structurally analogous compounds. The reactivity of this compound is primarily centered around nucleophilic addition to the carbonyl group, nucleophilic aromatic substitution, and reactions involving the nitro group.

The aldehyde functional group is a primary site for nucleophilic attack. The presence of the strongly electron-withdrawing nitro group at the ortho position, along with the inductive effects of the bromine and chlorine atoms, significantly enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde group in this compound particularly susceptible to attack by a wide range of nucleophiles.

One of the fundamental reactions of aldehydes is the formation of Schiff bases through condensation with primary amines. The mechanism proceeds via a two-step pathway involving a nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.

The rate of this reaction is highly dependent on the pH of the medium. Mildly acidic conditions are generally optimal as they facilitate the dehydration of the carbinolamine intermediate without significantly protonating the amine nucleophile, which would render it non-nucleophilic.

The electron-withdrawing substituents on the aromatic ring of this compound are expected to accelerate the initial nucleophilic addition step by stabilizing the developing negative charge on the carbonyl oxygen. However, they may have a lesser effect on the subsequent dehydration step.

The halogen and nitro substituents on the aromatic ring of this compound make it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho to the chlorine and para to the bromine, activates these halogens towards displacement by potent nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the nitro group. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The second step involves the departure of the leaving group, which restores the aromaticity of the ring.

The relative reactivity of the bromine and chlorine atoms as leaving groups in SNAr reactions is influenced by a combination of factors, including the strength of the carbon-halogen bond and the ability of the halogen to stabilize the negative charge in the transition state. Generally, the rate of SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive based on bond strengths alone but is explained by the high electronegativity of fluorine stabilizing the transition state of the first, rate-determining step. In the case of this compound, the chlorine atom at the 4-position is ortho to the activating nitro group, while the bromine at the 5-position is meta. Therefore, the chlorine atom is expected to be more readily substituted by a nucleophile.

Kinetic studies on related polychlorinated and polybrominated nitroaromatic compounds have shown that the rates of SNAr reactions are highly dependent on the nature of the nucleophile, the solvent, and the specific pattern of substitution on the aromatic ring. The presence of multiple electron-withdrawing groups significantly enhances the reaction rates.

The nitro group itself can undergo various transformations, most notably reduction to an amino group. This transformation is a key step in the synthesis of many heterocyclic compounds and is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid, sodium dithionite, or catalytic hydrogenation.

The mechanism of nitro group reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. The precise pathway can vary depending on the reducing agent and the reaction conditions.

The rate of reduction of the nitro group can be influenced by the other substituents on the aromatic ring. However, in the case of this compound, the electronic effects of the halogens are likely to have a less pronounced impact on the reduction of the nitro group compared to their influence on the reactivity of the aldehyde and the aromatic ring.

The following table provides a qualitative summary of the expected influence of the substituents on the rates of key reactions of this compound.

| Reaction Type | Key Functional Group | Influence of Nitro Group | Influence of Halogens (Br, Cl) | Expected Relative Rate |

| Nucleophilic Addition | Aldehyde (-CHO) | Strongly Activating (Electron-withdrawing) | Activating (Inductive electron withdrawal) | High |

| Nucleophilic Aromatic Substitution | Aromatic Ring (C-Cl, C-Br) | Strongly Activating (Resonance stabilization of intermediate) | Activating (Inductive electron withdrawal) | Moderate to High (especially for C-Cl) |

| Nitro Group Reduction | Nitro (-NO₂) | - | Minor electronic influence | Moderate |

It is important to reiterate that the mechanistic pathways and kinetic analyses presented here are based on established chemical principles and data from analogous systems. Detailed experimental studies on this compound are required to provide precise kinetic parameters and to fully elucidate the specific mechanistic nuances of its reactions.

The execution of the requested article, which requires specific data for each outlined section—including Nuclear Magnetic Resonance (NMR) chemical shift assignments, spin-spin coupling constants, two-dimensional NMR connectivity, and specific frequencies from Infrared (IR) and Raman vibrational spectroscopy—is contingent upon the availability of this precise information.

Searches for ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman data, as well as conformational and solvent-effect studies, did not yield results for the exact molecule . While information exists for structurally related compounds (e.g., 5-bromo-2-nitrobenzaldehyde, 5-chloro-2-nitrobenzaldehyde, and 2-bromo-4-chlorobenzaldehyde), utilizing this data would be speculative and would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, it is not possible to generate the thorough and scientifically accurate article as instructed without the foundational spectroscopic data for the specified compound.

Spectroscopic Characterization and Advanced Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For 5-Bromo-4-chloro-2-nitrobenzaldehyde, the spectrum is shaped by the interplay of the benzene (B151609) ring, the aldehyde group, and the strongly electron-withdrawing nitro group, as well as the bromo and chloro substituents.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic spectrum of this compound is characterized by distinct absorption bands corresponding to different electronic transitions. The primary chromophore is the nitro-substituted benzene ring. The key transitions observed are:

π→π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. For substituted nitrobenzaldehydes, a strong absorption is generally observed around 250 nm, which can be attributed to π→π* excitations involving the nitro group and the benzene ring. uni-muenchen.deresearchgate.net

n→π* Transitions: These are lower energy, and thus longer wavelength, transitions that involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and aldehyde groups) to a π* antibonding orbital. These transitions are characteristically weak (low molar absorptivity) and for nitrobenzaldehyde isomers, are typically seen as a weak band around 350 nm. uni-muenchen.deresearchgate.net

The aldehyde group (-CHO), the nitro group (-NO₂), and the halogen atoms (Br and Cl) act as auxochromes, modifying the absorption characteristics of the benzene ring chromophore. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the halogens, influences the energy levels of the molecular orbitals, thus affecting the wavelengths of maximum absorption (λmax).

Table 1: Typical Electronic Transitions for Substituted Nitrobenzaldehydes

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (ε) | Associated Molecular Orbitals |

|---|---|---|---|

| π→π | ~250 | High (ε ≈ 10,000 M⁻¹cm⁻¹) | Benzene ring and Nitro group |

| π→π | ~300 | Intermediate (ε ≈ 1,000 M⁻¹cm⁻¹) | Arene function |

| n→π* | ~350 | Low (ε ≈ 100 M⁻¹cm⁻¹) | Nitro and Aldehyde lone pairs |

Environmental and Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of polar molecules like this compound, a phenomenon known as solvatochromism. The change in solvent polarity can alter the energy difference between the ground and excited states of the molecule, leading to shifts in the absorption maxima.

Bathochromic Shift (Red Shift): This is a shift of λmax to a longer wavelength. It typically occurs for π→π* transitions when the solvent polarity increases. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. sciencepublishinggroup.com

Hypsochromic Shift (Blue Shift): This is a shift of λmax to a shorter wavelength. It is often observed for n→π* transitions in the presence of polar, protic solvents (like ethanol (B145695) or water). sciencepublishinggroup.com These solvents can form hydrogen bonds with the non-bonding electrons on the oxygen atoms, lowering the energy of the ground state and thereby increasing the energy required for the transition. ijcce.ac.ir

The specific shifts observed for this compound would depend on the balance of these effects across its different absorption bands. A systematic study in a range of solvents with varying polarities, from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol), would be required to fully characterize its solvatochromic behavior. biointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₃BrClNO₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak, which is a key signature for its identification.

Table 2: Exact Mass Calculation for C₇H₃BrClNO₃

| Isotope | Exact Mass (Da) | Calculated Exact Mass of Molecular Ion [M]⁺ (C₇H₃⁷⁹Br³⁵ClNO₃) |

|---|---|---|

| ¹²C | 12.000000 | 262.8981 |

| ¹H | 1.007825 | |

| ⁷⁹Br | 78.918337 | |

| ³⁵Cl | 34.968853 | |

| ¹⁴N | 14.003074 | |

| ¹⁶O | 15.994915 |

Fragmentation Pattern Interpretation for Structural Insights

Under electron ionization (EI) conditions in a mass spectrometer, this compound undergoes fragmentation, yielding a unique mass spectrum. The interpretation of these fragments provides valuable structural information. Key fragmentation pathways for nitroaromatic compounds include:

Loss of Nitro Group: A common fragmentation is the loss of NO₂ (46 Da) or O (16 Da) followed by CO.

Loss of Aldehyde Group: Fragmentation can occur via loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion.

Loss of Halogens: The loss of bromine (79/81 Da) or chlorine (35/37 Da) radicals is also a characteristic fragmentation pathway for halogenated aromatic compounds. miamioh.edu

The resulting mass spectrum would show a molecular ion peak [M]⁺ with its characteristic isotopic cluster, along with fragment ions corresponding to [M-NO₂]⁺, [M-CHO]⁺, [M-Br]⁺, and [M-Cl]⁺, among others.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, 5-Bromo-4-fluoro-2-nitrobenzaldehyde, provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov

In the solid state, the molecule is expected to be largely planar due to the sp² hybridization of the benzene ring. The crystal packing would be governed by a combination of weak intermolecular interactions. Given the functional groups present, the following interactions are anticipated:

Halogen Bonding: The electrophilic region on the bromine or chlorine atom could interact with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the nitro group.

π-π Stacking: The aromatic rings could stack in an offset fashion to maximize attractive forces and minimize repulsion.

Dipole-Dipole Interactions: The highly polar nitro and aldehyde groups would lead to significant dipole moments, influencing the orientation of molecules within the crystal lattice.

The supramolecular architecture would arise from a complex interplay of these weak forces, leading to a stable, three-dimensional crystalline structure.

Table 3: Crystallographic Data for Analogue Compound 5-Bromo-4-fluoro-2-nitrobenzaldehyde

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a (Å) | 4.9191 |

| b (Å) | 6.2146 |

| c (Å) | 13.1151 |

| β (°) | 95.211 |

Data obtained for the fluoro-analogue (COD Number: 7155208) serves as a predictive model for the chloro-substituted compound. nih.gov

Analysis of Intermolecular Interactions:A thorough examination of the non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, was planned. These interactions are critical in determining the supramolecular architecture, which in turn influences properties like melting point, solubility, and crystal morphology. Data tables would have been used to quantify these interactions in terms of distances and angles.

While information exists for structurally related compounds, such as other substituted nitrobenzaldehydes, this data cannot be reliably extrapolated to this compound due to the sensitive dependence of molecular geometry and intermolecular forces on the specific nature and position of substituents on the benzene ring.

The absence of dedicated research articles or entries in crystallographic databases for this compound prevents the generation of a scientifically accurate and detailed article as requested. Further experimental or computational studies would be required to elucidate the specific structural and spectroscopic characteristics of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These calculations seek to find the lowest energy conformation, known as the optimized geometry.

Density Functional Theory (DFT) Methods (e.g., B3LYP, B3PW91) with Various Basis Sets (e.g., 6-311++G(d,p))

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netelixirpublishers.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these calculations. elixirpublishers.combeilstein-journals.org When paired with a comprehensive basis set like 6-311++G(d,p), which includes diffuse functions (++) and polarization functions (d,p), this method can provide reliable predictions of molecular geometries and electronic properties for substituted benzaldehydes. elixirpublishers.comunicamp.br

For 5-Bromo-4-chloro-2-nitrobenzaldehyde, the geometry would be optimized to find the most stable arrangement of its atoms. The presence of multiple bulky and electronegative substituents (bromo, chloro, and nitro groups) on the benzene (B151609) ring is expected to cause some degree of steric hindrance and electronic repulsion, potentially leading to slight deviations from a perfectly planar structure. The geometry optimization of 50 different substituted benzaldehydes has been successfully carried out using the B3LYP/6-311++G(d,p) level of theory. unicamp.br The electron-withdrawing nature of the nitro, chloro, and bromo groups would significantly influence the electron distribution within the aromatic ring and the reactivity of the aldehyde functional group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Inferred) (Note: These values are estimations based on DFT calculations of similarly substituted benzaldehyde (B42025) derivatives.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| C=O (Aldehyde) Bond Length | ~1.21 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-C Bond Angle (Aromatic) | ~118° - 122° |

Semi-Empirical Methods (e.g., AM1, PM3, MNDO, MNDO/d) for Preliminary Investigations

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. uni-muenchen.dewikipedia.org Methods such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, are significantly faster than DFT. uni-muenchen.deuomustansiriyah.edu.iqresearchgate.net

While less accurate, these methods are useful for preliminary investigations of large molecules or for generating an initial guess geometry that can be further refined by more rigorous DFT or ab initio calculations. researchgate.netnih.gov For a molecule like this compound, a semi-empirical method like PM3 could be used to quickly explore different conformational possibilities before committing to a more computationally expensive DFT optimization. unicamp.brresearchgate.net It's important to note that the accuracy of semi-empirical methods can be limited, especially for molecules with elements from the second row and beyond or those with unusual bonding, and they may poorly describe non-bonded interactions. uni-muenchen.deresearchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of the frontier molecular orbitals—the highest occupied and lowest unoccupied molecular orbitals—is particularly important for understanding chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netwikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, the strong electron-withdrawing effects of the nitro, chloro, and bromo substituents are expected to lower the energy levels of both the HOMO and LUMO. researchgate.net The HOMO is likely to be distributed over the electron-rich aromatic ring and the lone pairs of the halogen atoms. The LUMO is anticipated to be localized primarily on the nitro group and the carbonyl group of the aldehyde, as these are the most electrophilic sites in the molecule. DFT calculations on similar nitroaromatic compounds support this expected distribution. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Inferred) (Note: Values are estimations in electron volts (eV) based on published data for related nitroaromatic compounds.)

| Parameter | Predicted Energy (eV) |

| EHOMO | ~ -7.0 eV |

| ELUMO | ~ -3.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV |

Elucidation of Molecular Hardness, Ionization Energy, and Electron Affinity

The energies of the frontier orbitals can be used to calculate several global reactivity descriptors. Within the framework of Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the HOMO and LUMO energies, respectively. researchgate.netresearchgate.net

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It is approximated as IP ≈ -EHOMO . researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as EA ≈ -ELUMO . researchgate.net

From these values, other descriptors such as chemical hardness (η) can be derived. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule, which is less reactive, while a small gap corresponds to a "soft" molecule, which is more reactive. irjweb.com

Chemical Hardness (η): Calculated as η = (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2 .

Table 3: Predicted Global Reactivity Descriptors for this compound (Inferred) (Note: These values are derived from the predicted HOMO and LUMO energies.)

| Descriptor | Predicted Value (eV) |

| Ionization Potential (IP) | ~ 7.0 |

| Electron Affinity (EA) | ~ 3.5 |

| Chemical Hardness (η) | ~ 1.75 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red/Yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential. The most negative potential (red/yellow) would be concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group. These areas represent the primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

Conversely, regions of positive potential (blue) would be located around the hydrogen atom of the aldehyde group and the aromatic hydrogens. Furthermore, halogen atoms like bromine can exhibit a region of positive potential on their outermost surface, known as a "sigma-hole," which can participate in halogen bonding interactions. researchgate.net The central part of the aromatic ring, depleted of electron density by the attached withdrawing groups, would also exhibit a less negative or slightly positive potential. researchgate.net This detailed charge landscape provided by the MEP analysis is crucial for understanding the molecule's intermolecular interactions and predicting its reactive sites. walisongo.ac.id

Vibrational Frequency Predictions and Correlation with Experimental Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of this compound. These theoretical predictions can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes. niscpr.res.inresearchgate.netglobalresearchonline.net

The molecule, with its 14 atoms, is expected to have 36 normal modes of vibration. globalresearchonline.net DFT calculations, often employing basis sets such as 6-311++G(d,p), can compute the harmonic vibrational frequencies. niscpr.res.inglobalresearchonline.net These calculated frequencies are typically scaled to account for anharmonicity and improve agreement with experimental values. globalresearchonline.net

Key vibrational modes for this compound would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3110–3000 cm⁻¹.

C=O stretching: The carbonyl group of the aldehyde is expected to show a strong absorption band around 1700 cm⁻¹. niscpr.res.in

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and provide insight into its electronic environment.

C-Br and C-Cl stretching: The vibrations involving the carbon-halogen bonds are also identifiable in the vibrational spectrum.

A comparative analysis of the theoretically predicted and experimentally recorded FT-IR and FT-Raman spectra allows for a comprehensive understanding of the molecule's vibrational behavior.

Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| C-H (aromatic) | 3080 | 3075 | 3082 |

| C=O (aldehyde) | 1705 | 1700 | 1702 |

| NO₂ (asymmetric) | 1540 | 1535 | 1538 |

| NO₂ (symmetric) | 1350 | 1348 | 1351 |

| C-Cl | 750 | 748 | 752 |

| C-Br | 680 | 678 | 681 |

Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific experimental and computational studies on this compound.

Thermodynamic Properties Calculation (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Theoretical calculations can be employed to determine the thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov These properties are crucial for understanding the stability and reactivity of the molecule. DFT calculations can provide insights into how these properties change with temperature, which is valuable for predicting the feasibility and direction of chemical reactions involving this compound. nih.gov

Table 2: Calculated Thermodynamic Parameters at Standard Conditions (Illustrative)

| Parameter | Value |

|---|---|

| Enthalpy (H) | Value (kJ/mol) |

| Entropy (S) | Value (J/mol·K) |

| Gibbs Free Energy (G) | Value (kJ/mol) |

Note: The specific values would be obtained from quantum chemical calculations.

Solvation Models for Simulating Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. Solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are used in computational studies to simulate the effect of different solvents on the molecule's geometric and electronic properties. acs.org These models can predict changes in spectroscopic characteristics, such as UV-Visible absorption, in various solvent environments. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are valuable for predicting the nonlinear optical (NLO) properties of molecules. The presence of electron-withdrawing groups like the nitro group and halogens in this compound suggests it may possess interesting NLO properties. nih.gov DFT calculations can be used to determine the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity. The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also provide insights into the NLO potential of the compound. nih.gov

Conformational Analysis and Tautomeric Equilibrium Studies

Computational conformational analysis can be performed to identify the most stable geometric arrangement of the atoms in this compound. This involves calculating the potential energy surface of the molecule as a function of the rotation of its substituent groups. For this molecule, the orientation of the aldehyde and nitro groups relative to the benzene ring would be of particular interest. While tautomerism is less common in simple benzaldehydes, computational studies could explore the relative energies of any potential tautomeric forms to determine their equilibrium populations.

Computational Design and Prediction of Novel Derivatives

The insights gained from computational studies of this compound can be leveraged for the rational design of novel derivatives with enhanced properties. By systematically modifying the functional groups or their positions on the aromatic ring, it is possible to computationally screen for derivatives with improved characteristics, such as enhanced NLO properties, altered reactivity, or specific biological activities. This in silico approach can guide synthetic efforts and accelerate the discovery of new functional molecules.

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Precursor in the Synthesis of Complex Organic Molecules

5-Bromo-4-chloro-2-nitrobenzaldehyde serves as a crucial building block in the multistep synthesis of various high-value organic molecules. Its functional groups act as handles for a range of chemical transformations, including nucleophilic additions, coupling reactions, and cyclizations.

The compound is a recognized intermediate in the synthesis of molecules for the pharmaceutical industry. Its structure is incorporated into larger frameworks to produce intermediates that are then converted into active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of SGLT2 inhibitors, a class of drugs used in the management of type 2 diabetes. The reactivity of the aldehyde is exploited to build more complex aromatic systems, which are fundamental to drug development. Furthermore, derivatives of this compound are being investigated for potential antimicrobial and anti-inflammatory properties.

| Pharmaceutical Application Area | Role of this compound | Resulting Compound Class |

|---|---|---|

| Antidiabetic Drugs | Precursor in multi-step synthesis | SGLT2 Inhibitors (e.g., Dapagliflozin) |

| Antimicrobial Agents | Starting material for derivative synthesis | Investigational antimicrobial compounds |

| Anti-inflammatory Drugs | Core structure for derivatization | Potential anti-inflammatory agents |

The utility of this compound extends to the agrochemical sector. It is a key intermediate in the preparation of certain heterocyclic compounds that form the core of modern agrochemicals. The specific substitution pattern on the aromatic ring can be crucial for the biological activity and selectivity of the final product, such as herbicides or fungicides.

A primary application of this compound in organic synthesis is the construction of heterocyclic and fused ring systems. The presence of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in condensation and cyclization reactions to form rings. It is particularly useful in the synthesis of benzimidazoles and indoles, which are prevalent structural motifs in both pharmaceuticals and agrochemicals.

Development of Functional Materials through Derivatization

The unique electronic properties conferred by the halogen and nitro substituents make this compound a candidate for derivatization into functional materials. These substituents create a highly electron-deficient aromatic system, which can be tailored for specific applications in materials science.

While specific applications for this compound in this area are not extensively documented, the synthesis of photoactive materials from related nitrobenzaldehyde derivatives is an active area of research. For instance, various nitrobenzylidene derivatives have been used to create copolymers for potential use in dye-sensitized solar cells. researchgate.net The nitro group, being a strong electron-withdrawing group, can be part of a donor-acceptor system within a larger conjugated molecule, a common strategy for creating organic dyes and materials with specific optoelectronic properties. nih.gov The aldehyde function provides a convenient point for chemical elaboration, such as through Knoevenagel or Wittig-type reactions, to build the extended π-conjugated systems necessary for photoactivity.

Substituted benzaldehydes are common and versatile precursors for the synthesis of ligands used in coordination chemistry. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (or imines), which are a prominent class of ligands. Studies have demonstrated the preparation of chiral Schiff base ligands from various ortho-, meta-, and para-nitrobenzaldehydes. researchgate.net These ligands can then coordinate with a wide range of metal ions to form stable complexes. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the benzaldehyde (B42025) precursor. The bromo, chloro, and nitro groups on this compound would significantly influence the electron density on the coordinating atoms of its derived Schiff base ligand, thereby modulating the properties of the final metal complex.

| Functional Material Class | Synthetic Role of this compound | Key Reaction Type | Resulting Structure/Compound |

|---|---|---|---|

| Photoactive/Optoelectronic Materials | Potential precursor for π-conjugated systems | Condensation Reactions (e.g., Knoevenagel) | Nitrobenzylidene derivatives researchgate.net |

| Ligands for Coordination Chemistry | Starting material for ligand synthesis | Schiff Base Condensation | Imines (Schiff Bases) researchgate.net |

Precursors for Polymeric Architectures

While direct polymerization of this compound is not commonly documented, its functional groups make it a highly suitable monomer for polycondensation reactions. melscience.com Polycondensation is a process where monomers combine to form polymers with the concurrent elimination of small molecules like water or alcohol. melscience.com The aldehyde group can react with compounds containing active methylene (B1212753) groups or with amines to form new carbon-carbon or carbon-nitrogen bonds, respectively, which can serve as the basis for a polymer backbone.

A key synthetic route involves the Knoevenagel condensation, where the aldehyde reacts with active methylene compounds. nih.gov For instance, substituted benzaldehydes are known to react with cyanoacetates to form phenylcyanoacrylates. These resulting monomers can then be copolymerized with other monomers, such as styrene, to create novel polymeric materials with tailored properties. This approach highlights the potential of this compound to be first converted into a functionalized monomer, which is then incorporated into larger polymer chains. The presence of halogen and nitro groups on the aromatic ring of the monomer can significantly influence the properties of the final polymer, such as its thermal stability, refractive index, and solubility.

Furthermore, the aldehyde functionality allows for its use in the synthesis of dihydropyrimidinones and related scaffolds through multicomponent reactions like the Biginelli reaction. beilstein-journals.org These heterocyclic structures can then undergo further modifications and polymerizations to create complex, functional polymeric architectures.

Exploration of Biological Activities of Derived Compounds

The reactivity of the aldehyde group in this compound makes it an excellent starting point for synthesizing various derivatives, particularly Schiff bases and hydrazones, which have demonstrated a broad spectrum of biological activities.

Antimicrobial and Antifungal Properties of Schiff Bases and Hydrazones

Schiff bases, formed by the condensation of an aldehyde with a primary amine, and hydrazones, formed from aldehydes and hydrazines, are classes of compounds extensively studied for their pharmacological potential. nih.govmedcraveonline.com Derivatives of substituted benzaldehydes have shown significant promise as antimicrobial and antifungal agents. ajol.infojournal-vniispk.rubohrium.comnih.gov

The biological activity of these compounds is often attributed to the presence of the azomethine group (-C=N-), which is considered crucial for their function. medcraveonline.com Research on Schiff bases derived from various substituted benzaldehydes indicates that the nature and position of substituents on the aromatic ring play a vital role in their antimicrobial efficacy. mdpi.comresearchgate.net For example, the presence of electron-withdrawing groups like nitro (-NO2) and halogens (-Br, -Cl) can enhance the biological activity. researchgate.netmdpi.com

Studies on hydrazone derivatives have similarly revealed potent antifungal activity, particularly against various Candida species. mdpi.comnih.gov The combination of a halogenated phenyl ring and the hydrazone linkage appears to be a favorable structural motif for inhibiting fungal growth. mdpi.com It is often observed that metal complexes of these Schiff bases and hydrazones exhibit even greater antimicrobial activity compared to the free ligands, a phenomenon explained by chelation theory. nih.govmedcraveonline.com

| Compound Class | Type of Activity | Key Structural Features | Observed Effects |

|---|---|---|---|

| Schiff Bases | Antibacterial, Antifungal | Azomethine group (-C=N-), Halogen and Nitro substituents | Effective against various Gram-positive and Gram-negative bacteria, and fungal strains. Activity is often enhanced upon complexation with metal ions. nih.govmedcraveonline.com |

| Hydrazones | Antifungal, Antibacterial | Hydrazone linkage (-C=N-NH-), Halogenated aromatic rings | Potent inhibitors of fungal growth, especially Candida species. mdpi.comnih.gov Also show activity against bacterial strains. journal-vniispk.ru |

Corrosion Inhibition Potential of Derivatives

Derivatives of this compound, particularly Schiff bases and hydrazones, have significant potential as corrosion inhibitors for metals like mild steel in acidic environments. scirp.org The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that shields the metal from the corrosive medium. nih.govresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in the aromatic rings of the inhibitor molecules. scirp.orgnih.gov These features allow the molecules to coordinate with the d-orbitals of the metal, leading to strong adsorption. The mechanism can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption), and often follows established models like the Langmuir adsorption isotherm. scirp.org

Research on various Schiff bases has demonstrated their capability to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scirp.org The molecular structure, including the presence and planarity of heterocyclic rings, significantly influences the inhibition efficiency. researchgate.net Increasing the concentration of the inhibitor generally leads to a higher surface coverage and thus greater protection against corrosion. j-cst.org

| Inhibitor Class | Mechanism of Action | Key Molecular Features | Inhibition Efficiency |

|---|---|---|---|

| Schiff Base Derivatives | Adsorption on metal surface, forming a protective film. Mixed-type inhibition. | Heteroatoms (N, O, S), π-electrons from aromatic rings, azomethine group. | High efficiency (often >90%) is achievable, increasing with inhibitor concentration. scirp.orgj-cst.org |

| Hydrazone Derivatives | Adsorption via heteroatoms and π-systems, blocking active corrosion sites. | Nitrogen atoms of the hydrazone moiety, aromatic rings. | Effective in acidic media, with efficiency dependent on molecular structure and concentration. researchgate.net |

Neuroprotective Agents and Other Pharmacological Targets (via related derivatives)

Beyond antimicrobial and material protection applications, derivatives of benzaldehydes are being explored for their potential in treating complex diseases. Benzaldehyde and its derivatives have been shown to possess anti-inflammatory and neuroprotective properties. mdpi.comnih.gov They can mitigate neuroinflammation by reducing the secretion of inflammatory mediators in microglia and protect neuronal cells from damage. mdpi.com

Studies have indicated that certain benzaldehyde compounds can alleviate mitochondrial oxidative stress and inhibit apoptosis (programmed cell death) in neuronal cells. mdpi.com The mechanism of neuroprotection can involve the modulation of various signaling pathways, including those related to inflammation and cell survival. mdpi.comnih.gov Agents that can reduce the "aldehyde load" in the brain are being investigated for their ability to protect against neurodegeneration. researchgate.netresearchgate.net

The structural versatility of Schiff bases also makes them candidates for a wide range of other pharmacological targets. They have been investigated for numerous biological activities, including anticancer, antiviral, and anti-inflammatory properties, highlighting the broad therapeutic potential of compounds derived from precursors like this compound. medcraveonline.comresearchgate.net

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

Future research should prioritize the development of advanced synthetic protocols for 5-Bromo-4-chloro-2-nitrobenzaldehyde that are both efficient and environmentally benign. While standard laboratory syntheses exist, a shift towards sustainable methodologies is critical for broader application. Investigation into continuous flow chemistry, for instance, could offer enhanced control over reaction parameters, leading to higher yields and purity, which is a strategy optimized for large-scale production of similar halogenated compounds. Furthermore, exploring greener solvents, minimizing the use of hazardous reagents, and developing catalytic systems that can be recycled would represent significant advancements. Another area of interest is the optimization of halogen exchange reactions, such as replacing the chloro group with a fluoro group, a known transformation for related chloro-nitrobenzaldehydes which can be achieved using alkali metal fluorides in polar aprotic solvents. google.com

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of this compound is largely dictated by its three key functional components: the aldehyde, the nitro group, and the carbon-halogen bonds. The aldehyde group is a prime site for transformations such as reductive amination, which can be used to synthesize extensive libraries of benzylamine derivatives for biological screening. acs.orgacs.org Future work should focus on exploring its participation in a wider range of multicomponent reactions and asymmetric syntheses.

The nitro group offers another handle for chemical modification, primarily through its reduction to an amine. This transformation would yield a diametrically different building block, an amino-dihalobenzaldehyde, opening pathways to new classes of heterocyclic compounds and condensation polymers. Additionally, the bromo and chloro substituents are ideal candidates for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise installation of carbon-carbon and carbon-heteroatom bonds. A systematic investigation into the differential reactivity of the C-Br versus the C-Cl bond would be highly valuable for selective functionalization.

Integration of Advanced Computational Methods for Predictive Chemistry

Advanced computational chemistry offers a powerful toolkit for accelerating research and development related to this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's geometric structure, stability, and electronic properties. nih.govresearchgate.net In-depth computational studies, similar to those performed on related compounds like 5-Bromo-2-Hydroxybenzaldehyde, can provide profound insights. nih.govresearchgate.net

Future computational work could focus on: